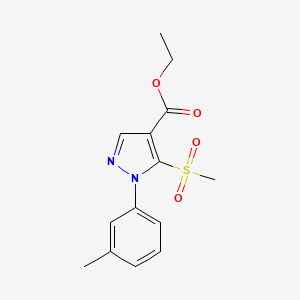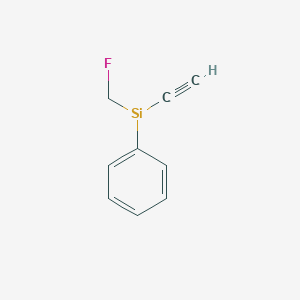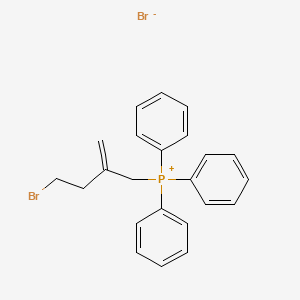
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H21Br2P It is a member of the triphenylphosphonium bromide family, characterized by the presence of a bromine atom and a methylidene group attached to a butyl chain, which is further connected to a triphenylphosphonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable brominated precursor. One common method is the reaction of triphenylphosphine with 4-bromo-2-methylidenebutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles as the laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphonium group may be oxidized or reduced under specific conditions.
Addition Reactions: The methylidene group can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions may yield (4-hydroxy-2-methylidenebutyl)(triphenyl)phosphanium bromide, while oxidation reactions may produce phosphine oxides.
Applications De Recherche Scientifique
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a precursor for other phosphonium salts.
Biology: Investigated for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromobenzyl)triphenylphosphonium bromide: Similar in structure but with a benzyl group instead of a butyl chain.
(4-Bromobutyl)triphenylphosphonium bromide: Similar but lacks the methylidene group.
(2-Bromo-4-[(triphenylphosphonio)methyl]benzyl)(triphenyl)phosphanium dibromide: Contains additional phosphonium groups and bromine atoms.
Uniqueness
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to the presence of both a bromine atom and a methylidene group on the butyl chain, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential role in diverse scientific fields make it a compound of significant interest.
Propriétés
Numéro CAS |
114176-89-5 |
|---|---|
Formule moléculaire |
C23H23Br2P |
Poids moléculaire |
490.2 g/mol |
Nom IUPAC |
(4-bromo-2-methylidenebutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H23BrP.BrH/c1-20(17-18-24)19-25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16H,1,17-19H2;1H/q+1;/p-1 |
Clé InChI |
YZKDHNMHPSESAS-UHFFFAOYSA-M |
SMILES canonique |
C=C(CCBr)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


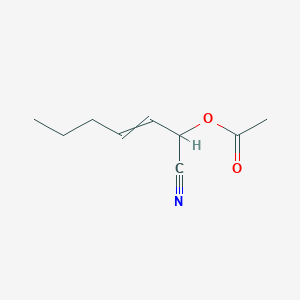
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
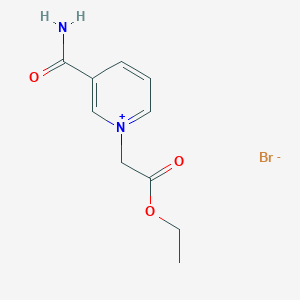
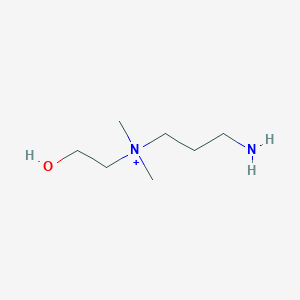

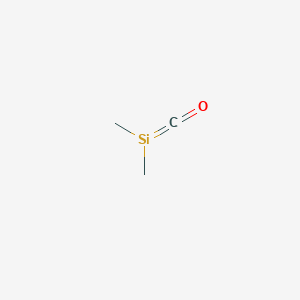
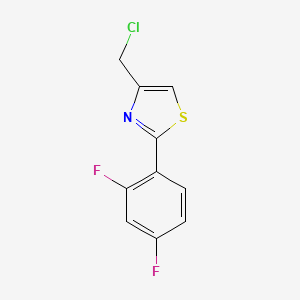
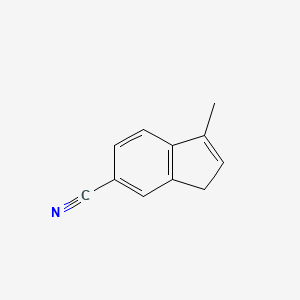
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)

